3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine is a compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. The methoxymethyl group attached to the piperidine ring adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxymethyl Group: This step usually involves the reaction of the piperidine derivative with methoxymethyl chloride under basic conditions.
Attachment of the Propan-1-amine Group: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the methoxymethyl group to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor interactions and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The methoxymethyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethylpiperidin-1-yl)propan-1-amine: Similar structure but with an ethyl group instead of a methoxymethyl group.
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Contains a hydroxyl group and a methyl-substituted piperidine ring.
Uniqueness
3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-13-9-10-4-2-6-12(8-10)7-3-5-11/h10H,2-9,11H2,1H3 |
InChI Key |
XHWNPORYQCQXPC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN(C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.